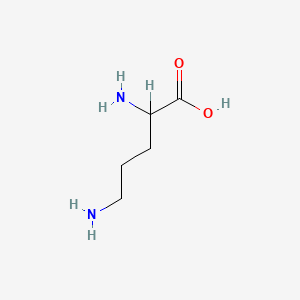

DL-Ornithine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLPHDHHMVZTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26445-53-4 | |

| Record name | Ornithine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26445-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00860383 | |

| Record name | Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-07-9, 33960-23-5 | |

| Record name | (±)-Ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ornithine DL-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC169844 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-ornithine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2381769MQC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DL-Ornithine: A Comprehensive Guide to Chemical Synthesis and Purification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ornithine in Modern Research

Ornithine, a non-proteinogenic α-amino acid, serves as a critical node in cellular metabolism. As a central intermediate in the urea cycle, it facilitates the detoxification of ammonia by converting it to urea.[1] Beyond this vital role, ornithine is the precursor for the synthesis of polyamines like putrescine, which are essential for cell growth and proliferation.[1] While the L-enantiomer is the biologically active form in these pathways, the racemic mixture, DL-ornithine, is a common output of chemical synthesis. The ability to synthesize and purify this compound and subsequently resolve its enantiomers is fundamental for various research applications, from developing enzyme inhibitors to creating chirally pure pharmaceutical building blocks.

This guide provides an in-depth exploration of the core methodologies for the chemical synthesis of this compound and the subsequent purification strategies. We will delve into the mechanistic underpinnings of classical synthetic routes and examine the principles behind robust purification and chiral resolution techniques, offering field-proven insights to guide your experimental design.

Part 1: Chemical Synthesis of Racemic (DL)-Ornithine

The primary challenge in ornithine synthesis is the construction of a molecule with two amine groups at the α and δ positions. Classical methods for α-amino acid synthesis are well-suited for this task, though they invariably produce a racemic mixture.

The Strecker Synthesis: A Convergent Approach

The Strecker synthesis is a powerful, one-pot, three-component reaction that builds the amino acid backbone from an aldehyde.[2][3] It is a cornerstone of amino acid synthesis due to its efficiency and the accessibility of starting materials.[4]

Causality and Mechanistic Insight: The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the carboxylic acid.[5] The initial step involves the reaction of an aldehyde with ammonia to form an imine. Cyanide then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile intermediate.[6] The final, irreversible step is the acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the amino acid.[4]

For this compound, the key starting material is a four-carbon aldehyde bearing a protected amine at the terminal position, such as N-Boc-4-aminobutanal. The protecting group is crucial to prevent the δ-amino group from interfering with the imine formation at the other end of the molecule.

Experimental Protocol: Gabriel Synthesis

-

Alkylation: Prepare sodium ethoxide (NaOEt) by dissolving sodium metal (1 equiv.) in absolute ethanol. Add diethyl phthalimidomalonate (1 equiv.) and stir until a clear solution is formed.

-

Add 1-bromo-3-(N-phthalimido)propane (1 equiv.) dropwise and reflux the mixture for 12-18 hours.

-

Hydrolysis & Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add concentrated HCl and reflux for 8-12 hours. This hydrolyzes the esters and both phthalimide groups.

-

Work-up: Cool the solution. The phthalic acid will precipitate and can be removed by filtration.

-

Concentrate the filtrate containing this compound dihydrochloride. The crude product can be isolated by adding ethanol to induce precipitation.

| Parameter | Strecker Synthesis | Gabriel Synthesis |

| Starting Materials | Aldehyde, Ammonia, Cyanide | Phthalimide, Malonic Ester, Alkyl Halide |

| Key Intermediates | α-Aminonitrile | Alkylated Phthalimidomalonate |

| Complexity | Fewer steps, one-pot reaction | Multi-step, requires isolation of intermediates |

| Reagent Toxicity | High (use of KCN/HCN) | Moderate (alkyl halides, strong base/acid) |

| Scalability | Highly scalable, used commercially [2] | Scalable, but can be more laborious |

| Yield | Generally good to excellent | Variable, depends on alkylation efficiency |

Part 2: Purification and Chiral Resolution

The crude product from any chemical synthesis is a mixture containing the desired this compound, unreacted starting materials, and various byproducts. Furthermore, for most biological applications, the separation of the D and L enantiomers is a critical final step.

General Purification Techniques

2.1.1 Crystallization Crystallization is the most common method for the initial purification and isolation of amino acids. [7][8]Ornithine is typically crystallized as its hydrochloride salt (e.g., L-ornithine hydrochloride), which often has better-defined crystal lattice properties and solubility profiles than the free base. [9][10] Self-Validating Protocol: Recrystallization of this compound HCl

-

Dissolution: Dissolve the crude this compound product in a minimum amount of hot deionized water.

-

Decolorization: If the solution is colored, add a small amount of activated carbon (typically 1-2% w/w) and stir at 60-70°C for 15-30 minutes. [9]3. Filtration: Filter the hot solution through a celite pad to remove the carbon and any insoluble impurities.

-

Crystallization: Add a miscible anti-solvent, such as ethanol or isopropanol, to the warm filtrate until turbidity is observed. [11]5. Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The purity can be checked by melting point, NMR, and HPLC.

2.1.2 Ion-Exchange Chromatography (IEC) IEC is a highly effective technique for purifying amino acids from complex mixtures. [12]It separates molecules based on their net charge at a given pH. [13]Since ornithine is a basic amino acid (isoelectric point ≈ 9.7) with two amino groups, it carries a net positive charge at neutral or acidic pH. [14]This property is exploited for its separation.

Causality and Method Choice: A strong cation exchange resin (in H⁺ or Na⁺ form) is typically used. [15]At a loading pH of ~3-5, ornithine (positively charged) will bind strongly to the negatively charged resin. Neutral and acidic amino acids, along with other anionic impurities, will not bind and can be washed away. The bound ornithine is then eluted by increasing the pH or the ionic strength of the buffer (e.g., using an ammonia or NaCl gradient). [16]

Chiral Resolution of this compound

Separating the racemic mixture into its constituent enantiomers is often the ultimate goal. [17] 2.2.1 Enzymatic Resolution This elegant method leverages the high stereospecificity of enzymes. For ornithine, a common strategy involves the use of the enzyme L-arginase, which selectively hydrolyzes L-arginine to L-ornithine and urea. [18]A patented method describes the reverse: converting this compound into DL-arginine, and then using L-arginase to selectively convert only the L-arginine back to L-ornithine, allowing the unreacted D-arginine to be separated. A more direct approach uses enzymes like ornithine decarboxylase, which acts only on the L-enantiomer.

Protocol Principle: Resolution using L-Ornithine Decarboxylase

-

Incubate the purified this compound solution with L-ornithine decarboxylase under optimal buffer and temperature conditions.

-

The enzyme will selectively convert L-ornithine to putrescine.

-

The reaction mixture will then contain D-ornithine and putrescine.

-

These two compounds can be easily separated based on their different chemical properties (e.g., using ion-exchange chromatography, as putrescine is more basic). [19] 2.2.2 Diastereomeric Salt Crystallization This classical resolution technique involves reacting the racemic amino acid with a chirally pure acid or base (a "resolving agent") to form a pair of diastereomeric salts. [17]Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

Causality and Method Choice: For the basic this compound, a chiral acid like tartaric acid or mandelic acid is an appropriate resolving agent. The choice of solvent is critical; one diastereomeric salt must be significantly less soluble than the other in that solvent system.

Protocol Principle: Resolution with Tartaric Acid

-

Dissolve this compound in a suitable solvent (e.g., aqueous ethanol).

-

Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, such as L-(+)-tartaric acid.

-

Stir and allow the mixture to cool. The less soluble diastereomeric salt (e.g., D-ornithine-L-tartrate) will preferentially crystallize.

-

Filter the crystals. The mother liquor will be enriched in the other diastereomer (L-ornithine-L-tartrate).

-

To recover the free enantiomer, dissolve the separated salt in water and pass it through an anion exchange column to remove the tartrate, or adjust the pH to precipitate the free amino acid.

2.2.3 Chiral Chromatography High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) is a powerful analytical and preparative tool for separating enantiomers. [20]

-

Chiral Stationary Phase (CSP): The column contains a chiral material that interacts differently with the D and L enantiomers, leading to different retention times.

-

Chiral Mobile Phase Additive (CMPA): A chiral molecule (e.g., L-proline and a copper salt) is added to the mobile phase. [20]It forms transient diastereomeric complexes with the enantiomers in solution, which then interact differently with the standard (achiral) stationary phase.

This method provides excellent separation but can be more expensive and less scalable than crystallization for large-scale production. [20]

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Resolution | Stereospecific enzyme action | High selectivity, clean reaction | Enzyme cost/stability, may destroy one enantiomer |

| Diastereomeric Crystallization | Different solubility of diastereomers | Scalable, well-established | Trial-and-error for agent/solvent, max 50% yield per cycle |

| Chiral Chromatography | Differential interaction with chiral phase | High purity separation, analytical power | High cost, solvent consumption, limited scalability |

Conclusion

The synthesis and purification of this compound are mature fields grounded in fundamental principles of organic chemistry. Classical methods like the Strecker and Gabriel syntheses provide reliable, albeit racemic, routes to the target molecule. The true challenge and art lie in the purification and subsequent chiral resolution. A multi-step approach, combining robust techniques like crystallization and ion-exchange chromatography with a carefully selected chiral resolution strategy, is essential for obtaining the high-purity enantiomers required for advanced research and development. The choice of a specific pathway will ultimately depend on the scale of the synthesis, the required purity, available equipment, and economic considerations.

References

-

MedSchoolCoach. Gabriel Synthesis of Amino Acids – MCAT Biochemistry. [Online] Available at: [Link]

-

MedSchoolCoach. Gabriel Synthesis of Amino Acids | MCAT Organic Chemistry Prep. [Online] YouTube. Available at: [Link]

-

Sketchy. Synthesis of Alpha-Amino Acids. [Online] Available at: [Link]

-

Química Organica.org. Amino Acid Synthesis - Gabriel. [Online] Available at: [Link]

-

Wikipedia. Gabriel synthesis. [Online] Available at: [Link]

-

Metcalf, B. W., et al. (1987). Resolution of the enantiomers of various alpha-substituted ornithine and lysine analogs by high-performance liquid chromatography with chiral eluant and by gas chromatography on Chirasil-Val. Analytical Biochemistry, 164(1), 102-16. [Online] Available at: [Link]

-

Pavia, C., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Online] Available at: [Link]

-

Momany, C., et al. (1988). Crystallization and molecular symmetry of ornithine decarboxylase from Lactobacillus 30a. Journal of Biological Chemistry, 263(34), 17990-3. [Online] Available at: [Link]

-

USDA Forest Service. Ornithine: at the crossroads of multiple paths to amino acids and polyamines. [Online] Available at: [Link]

-

Gopishetty, S., et al. (2009). Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. PubMed Central, 20(3), 661–669. [Online] Available at: [Link]

-

Wikipedia. Ornithine. [Online] Available at: [Link]

-

Kashiwagi, K., et al. (1983). Crystallization and properties of human liver ornithine aminotransferase. Journal of Biochemistry, 94(3), 999-1002. [Online] Available at: [Link]

-

de la Torre, F., et al. (2020). Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). MDPI, 21(18), 6825. [Online] Available at: [Link]

-

Kern, A. D., et al. (1996). Crystallization of a mammalian ornithine decarboxylase. Proteins, 24(2), 266-8. [Online] Available at: [Link]

-

Csapó, J., et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 2(2), 145-168. [Online] Available at: [Link]

-

Hirs, C. H. W., et al. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-83. [Online] Available at: [Link]

- Makryaleas, K., et al. (1997). Method for the preparation of D-arginine and L-ornithine. U.S. Patent No. 5,591,613. [Online] Google Patents.

-

Wikipedia. Strecker amino acid synthesis. [Online] Available at: [Link]

- CN102775321A. Purification method of L-ornithine hydrochloride. [Online] Google Patents.

-

Master Organic Chemistry. Strecker Synthesis. [Online] Available at: [Link]

-

Momany, C., & Hackert, M. L. (1995). Crystallographic structure of a PLP-dependent ornithine decarboxylase from Lactobacillus 30a to 3.0 A resolution. Structure, 3(10), 1069-82. [Online] Available at: [Link]

-

Bio-Rad. Anion Exchange Chromatography. [Online] Available at: [Link]

-

Jiang, L., et al. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology, 8, 10. [Online] Available at: [Link]

-

Wikipedia. Ornithine decarboxylase. [Online] Available at: [Link]

- CN105175275B. A kind of isolation and purification method of L ornithine. [Online] Google Patents.

-

DIAION. Separation and Refining of Amino acids. [Online] Available at: [Link]

-

Jiang, L., et al. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. PubMed Central, 8, 10. [Online] Available at: [Link]

-

News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Online] Available at: [Link]

-

Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Online] Available at: [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Online] Available at: [Link]

-

Scribd. Synthesis of L-Ornithine From L-Arganine. [Online] Available at: [Link]

- CN1590367A. Preparation method of L-ornithine hydrochloride. [Online] Google Patents.

-

Albertson, N. F., & Archer, S. (1945). A Synthesis of this compound Hydrochloride. Journal of the American Chemical Society, 67(2), 308. [Online] Available at: [Link]

- CN101235403B. Chiral method for preparing D-ornithine and putrescine or derivatives thereof. [Online] Google Patents.

- Kurhajec, G. A., et al. (1965). Ornithine synthesis. U.S. Patent No. 3,168,558. [Online] Google Patents.

- JP4778913B2. L-ornithine crystal and method for producing the same. [Online] Google Patents.

- Kinoshita, S., et al. (1961). Method of producing l-ornithine by fermentation. U.S. Patent No. 2,988,489. [Online] Google Patents.

-

Wikipedia. Chiral resolution. [Online] Available at: [Link]

-

Davankov, V. A., et al. (1980). Enantiomeric resolution of a mixture of seven DL-amino acids... ResearchGate. [Online] Available at: [Link]

- CN101798275B. Method for preparing L-ornithine-L aspartate. [Online] Google Patents.

Sources

- 1. Ornithine - Wikipedia [en.wikipedia.org]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. news-medical.net [news-medical.net]

- 7. Crystallization and molecular symmetry of ornithine decarboxylase from Lactobacillus 30a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallization and properties of human liver ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN102775321A - Purification method of L-ornithine hydrochloride - Google Patents [patents.google.com]

- 10. CN1590367A - Preparation method of L-ornithine hydrochloride - Google Patents [patents.google.com]

- 11. US2988489A - Method of producing l-ornithine by fermentation - Google Patents [patents.google.com]

- 12. 193.16.218.141 [193.16.218.141]

- 13. bio-rad.com [bio-rad.com]

- 14. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diaion.com [diaion.com]

- 16. researchgate.net [researchgate.net]

- 17. Chiral resolution - Wikipedia [en.wikipedia.org]

- 18. US5591613A - Method for the preparation of D-arginine and L-ornithine - Google Patents [patents.google.com]

- 19. CN101235403B - Chiral method for preparing D-ornithine and putrescine or derivatives thereof - Google Patents [patents.google.com]

- 20. Resolution of the enantiomers of various alpha-substituted ornithine and lysine analogs by high-performance liquid chromatography with chiral eluant and by gas chromatography on Chirasil-Val - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of DL-Ornithine in the urea cycle and polyamine biosynthesis

An In-depth Technical Guide on the Role of DL-Ornithine in the Urea Cycle and Polyamine Biosynthesis

Abstract

Ornithine, a non-proteinogenic amino acid, occupies a critical metabolic junction, serving as a key intermediate in two fundamental cellular processes: the urea cycle for nitrogen waste disposal and the biosynthesis of polyamines, which are essential for cell growth and proliferation.[1][2] This technical guide provides an in-depth exploration of the roles of ornithine in these pathways, with a specific focus on the stereochemical distinctions between its L- and D-isomers. We will dissect the enzymatic mechanisms, regulatory checkpoints, and the profound physiological and pathological implications of these pathways. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to investigate and quantify ornithine metabolism, bridging fundamental biochemistry with practical laboratory application.

The Stereochemical Imperative: L-Ornithine as the Sole Biological Effector

In mammalian biochemistry, enzymatic reactions are characterized by a high degree of stereospecificity. The metabolic pathways involving ornithine are no exception. While commercial ornithine is often supplied as a racemic mixture (this compound), it is exclusively the L-isomer, L-ornithine, that functions as the substrate for the key enzymes of the urea cycle and polyamine synthesis.[3][4][5]

-

L-Ornithine: This is the naturally occurring enantiomer in mammals. Its specific three-dimensional structure is recognized by the active sites of enzymes such as Ornithine Transcarbamylase (OTC) and Ornithine Decarboxylase (ODC).

-

D-Ornithine: This isomer is not a substrate for the canonical mammalian enzymes of these pathways. While some organisms possess enzymes like ornithine racemase, and D-ornithine can be metabolized by D-amino-acid oxidase in mammals, it does not participate directly in ureagenesis or polyamine synthesis.[6][7][8] For the purposes of studying these core pathways, D-ornithine can be considered an inert component of a DL-mixture.

This fundamental distinction is critical for experimental design and interpretation. When using this compound, researchers must recognize that only 50% of the substrate is biologically available for the processes under investigation.

L-Ornithine in the Urea Cycle: The Nexus of Nitrogen Detoxification

The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a highly neurotoxic byproduct of amino acid catabolism.[9][10] This process occurs predominantly in the mitochondria and cytoplasm of liver cells.[9][11]

Mechanism of Action

L-ornithine functions as a crucial carrier molecule that is regenerated with each turn of the cycle.[12] Its central role occurs in the mitochondrial matrix.

-

Initiation: The cycle begins with the conversion of ammonia and bicarbonate into carbamoyl phosphate, a reaction catalyzed by carbamoyl phosphate synthetase I (CPS I).[11][13]

-

The Ornithine Transcarbamylase (OTC) Step: L-ornithine is transported into the mitochondria where it reacts with carbamoyl phosphate. This reaction, catalyzed by Ornithine Transcarbamylase (OTC) , forms L-citrulline and releases inorganic phosphate.[3][14][15]

-

Cytosolic Reactions: L-citrulline is then transported to the cytoplasm and undergoes a series of reactions to form argininosuccinate and then arginine.[16]

-

Regeneration of L-Ornithine: The final step involves the cleavage of L-arginine by the enzyme arginase to produce urea (which is excreted) and regenerate L-ornithine.[9][17] L-ornithine is then transported back into the mitochondria to begin another cycle.

Visualization: The Urea Cycle Pathway

Caption: The Urea Cycle, highlighting L-ornithine's role as a carrier.

Clinical Significance

Defects in this pathway lead to severe hyperammonemia. Ornithine Transcarbamylase Deficiency (OTCD) is the most prevalent urea cycle disorder, an X-linked condition that can cause life-threatening neurological damage if not managed.[14][15]

L-Ornithine in Polyamine Biosynthesis: Fueling Cell Proliferation

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for fundamental cellular processes. They are critically involved in cell division, differentiation, DNA stabilization, and gene expression.[4][5] The synthesis of these vital molecules begins with L-ornithine.

Mechanism of Action

The commitment of L-ornithine to this pathway is a tightly controlled and often rate-limiting step.

-

The Ornithine Decarboxylase (ODC) Step: In the cytosol, L-ornithine is irreversibly decarboxylated by the enzyme Ornithine Decarboxylase (ODC) to form putrescine and CO₂.[4][18]

-

Regulation: ODC is one of the most highly regulated enzymes in mammalian cells. Its expression is induced by growth factors, and the protein itself has an exceptionally short half-life (15-30 minutes), allowing for rapid control of polyamine levels.[4][19]

-

Formation of Higher Polyamines: Putrescine is subsequently converted into spermidine and then spermine through the addition of aminopropyl groups derived from S-adenosylmethionine (SAM).

Visualization: The Polyamine Biosynthesis Pathway

Caption: Polyamine Biosynthesis pathway, initiated by ODC.

Therapeutic Relevance

The high demand for polyamines in rapidly dividing cells makes ODC a prime target for cancer therapy. Dysregulation of ODC is implicated in numerous cancers.[4] The inhibitor α-difluoromethylornithine (DFMO or Eflornithine) is a well-known ODC-targeting drug that has shown therapeutic promise.[4]

Experimental Methodologies for Studying Ornithine Metabolism

For researchers in drug development and metabolic studies, quantifying the flux of L-ornithine through these competing pathways is essential. The following section provides validated protocols and a logical workflow for this purpose.

Visualization: General Experimental Workflow

Caption: Workflow for analyzing ornithine's metabolic fate.

Protocol 1: Assay for Ureagenesis in Cultured Hepatocytes

-

Causality & Rationale: This protocol measures the endpoint of the urea cycle. By providing a nitrogen source (ammonia) and L-ornithine, we can quantify the capacity of the intact cellular machinery to produce urea. This is a direct functional measure of the entire cycle's activity.

-

Methodology:

-

Cell Culture: Plate primary hepatocytes or HepG2 cells in 12-well plates and grow to 80-90% confluency.

-

Pre-incubation: Wash cells twice with Krebs-Henseleit buffer. Incubate for 30 minutes at 37°C in 0.5 mL of the same buffer to deplete endogenous amino acids.

-

Assay Incubation: Replace the buffer with 0.5 mL of fresh Krebs-Henseleit buffer containing 10 mM NH₄Cl and 5 mM L-ornithine. Incubate for 1-2 hours at 37°C. Include a negative control without NH₄Cl.

-

Sample Collection: Collect the incubation medium (supernatant) for urea analysis. Lyse the cells in 0.1 M NaOH for protein quantification (e.g., BCA assay).

-

Urea Quantification: Measure the urea concentration in the medium using a colorimetric assay based on the diacetyl monoxime method. Commercial kits are widely available for this purpose.

-

Data Normalization: Express the results as nmol of urea produced per hour per mg of cell protein.

-

Protocol 2: Non-Radioactive Ornithine Decarboxylase (ODC) Activity Assay

-

Causality & Rationale: This assay directly measures the activity of the rate-limiting enzyme in polyamine synthesis. It relies on an enzyme-coupled reaction where the product of ODC, putrescine, is used by a second enzyme to generate a detectable signal. This avoids the use of radioactive isotopes while providing high sensitivity.[20][21][22]

-

Methodology:

-

Lysate Preparation: Harvest cells, wash with cold PBS, and resuspend in ODC lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, and protease inhibitors). Lyse cells by sonication or freeze-thaw cycles. Centrifuge at 14,000 x g for 15 min at 4°C to pellet debris. The supernatant is the cell lysate.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the cell lysate (50-100 µg protein), 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM pyridoxal-5'-phosphate (PLP, the ODC cofactor), and 1 mM L-ornithine.

-

Incubation: Incubate at 37°C for 1-2 hours to allow for putrescine production.

-

Detection (Coupled Reaction): Stop the ODC reaction. Add a detection mix containing a diamine oxidase, horseradish peroxidase (HRP), and a suitable substrate (e.g., Amplex Red). The diamine oxidase will oxidize putrescine, producing H₂O₂, which is then used by HRP to generate a fluorescent or colorimetric signal.

-

Quantification: Read the fluorescence (Ex/Em ~535/590 nm) or absorbance on a plate reader. Calculate activity based on a putrescine standard curve. Express results as pmol of putrescine produced per hour per mg of protein.

-

Protocol 3: Quantification of Intracellular Polyamines by HPLC

-

Causality & Rationale: This protocol provides a snapshot of the steady-state levels of putrescine, spermidine, and spermine. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the gold standard, offering excellent sensitivity and specificity after derivatization of the polyamines.[23][24][25]

-

Methodology:

-

Extraction: Harvest a known number of cells (e.g., 1-5 x 10⁶). Add 200 µL of ice-cold 0.4 M perchloric acid (PCA) to precipitate proteins. Vortex vigorously and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge at 15,000 x g for 10 min at 4°C. The supernatant contains the polyamines.

-

Derivatization: Transfer 100 µL of the supernatant to a new tube. Add 200 µL of saturated sodium carbonate and 200 µL of dansyl chloride solution (10 mg/mL in acetone). Vortex and incubate in the dark at 60°C for 1 hour.

-

Cleanup: Add 100 µL of proline (100 mg/mL) to quench excess dansyl chloride. After 30 minutes, extract the dansylated polyamines with 500 µL of toluene. Vortex and centrifuge. Collect the upper toluene phase and evaporate to dryness under nitrogen.

-

HPLC Analysis: Reconstitute the dried sample in 100 µL of acetonitrile. Inject onto a C18 reverse-phase HPLC column.

-

Separation & Detection: Use a gradient elution (e.g., acetonitrile/water gradient) to separate the derivatized polyamines. Detect using a fluorescence detector with excitation at ~340 nm and emission at ~510 nm.

-

Quantification: Quantify peaks by comparing their areas to those of a standard curve prepared with known concentrations of putrescine, spermidine, and spermine.

-

Data Presentation

Quantitative data from these experiments should be summarized for clear comparison.

| Treatment Group | Ureagenesis (nmol/hr/mg protein) | ODC Activity (pmol/hr/mg protein) | Putrescine (pmol/10⁶ cells) | Spermidine (pmol/10⁶ cells) |

| Control | 150.5 ± 12.3 | 85.2 ± 7.6 | 120.4 ± 9.8 | 750.1 ± 55.2 |

| Drug X (10 µM) | 145.8 ± 11.9 | 12.1 ± 2.5 | 25.6 ± 4.1 | 310.5 ± 30.7 |

| Growth Factor Y | 155.2 ± 15.1 | 450.6 ± 35.8 | 315.7 ± 28.3 | 980.4 ± 78.9 |

Table 1: Example data table summarizing the metabolic effects of different treatments on L-ornithine pathways. Data are presented as mean ± SD.

Conclusion and Future Perspectives

L-ornithine stands as a central regulator of two disparate but equally vital metabolic pathways. Its commitment to either nitrogen detoxification via the urea cycle or cellular proliferation via polyamine synthesis is a tightly controlled process with profound implications for health and disease. Understanding the stereospecificity of the enzymes involved is paramount for accurate research, as only the L-isomer participates in these key mammalian pathways.

The experimental protocols provided herein offer a robust framework for researchers to dissect the complex regulation of ornithine metabolism. Future research will likely focus on the compartmentalization of ornithine pools within the cell, the development of novel therapeutic agents targeting ODC and other pathway enzymes, and the intricate crosstalk between the urea cycle and polyamine synthesis under various physiological and pathological conditions.[26][27]

References

- Creative Proteomics. L-Ornithine: Properties, Functions, Metabolism and Detection. (URL not available for direct linking, but can be found by searching the title.)

- M-CSA. Ornithine carbamoyltransferase. (URL not available for direct linking, but can be found by searching the title.)

- Grokipedia. Ornithine decarboxylase. (URL not available for direct linking, but can be found by searching the title.)

- Grokipedia. Ornithine transcarbamylase. (URL not available for a direct link, but can be found by searching the title.)

-

Frontiers in Chemistry. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. [Link]

-

Wikipedia. Ornithine transcarbamylase. [Link]

-

Karger Publishers. (2004). Effects of L-Ornithine on metabolic processes of the urea cycle in human keratinocytes. [Link]

-

PubMed. (2009). Simple and rapid enzymatic assay of ornithine decarboxylase activity. [Link]

-

Journal of Biological Chemistry. (2006). Regulation of ornithine decarboxylase. [Link]

-

PubMed. (2000). A Luminescence-Based Test for Determining Ornithine Decarboxylase Activity. [Link]

-

National Institutes of Health. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry. [Link]

-

PubMed. (1979). The regulation and function of ornithine decarboxylase and of the polyamines. [Link]

-

Karger Publishers. (2004). Effects of L-Ornithine on Metabolic Processes of the Urea Cycle in Human Keratinocytes. [Link]

-

ResearchGate. (Diagram). Scheme of the urea cycle, including the overall role of L-ornithine. [Link]

-

ResearchGate. (2016). Polyamines determination by TLC and HPLC. [Link]

-

Wikipedia. Ornithine decarboxylase. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ornithine? [Link]

-

PubMed Central. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. [Link]

- Penn State Research Database. (1999). Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway. (URL not available for direct linking, but can be found by searching the title.)

-

Wikipedia. Urea cycle. [Link]

-

ACS Publications. (1997). Stereospecificity of Thermostable Ornithine 5-Aminotransferase for the Hydrogen Transfer in the l- and d-Ornithine Transamination. [Link]

-

ResearchGate. (2023). HPLC chromatography for analysis of polyamine standards (10 nmol/ml). [Link]

-

PubMed. (2014). Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine. [Link]

-

Kyoto University Research Information Repository. (1997). Stereospecificity of Thermostable Ornithine 5-Aminotransferase for the Hydrogen Transfer in the L- and D-Ornithine Transamination. [Link]

-

Acta Pharmaceutica Sciencia. (2023). The optimal method to measure polyamines in serum by using HPLC fluorescence detector. [Link]

-

Analytical Biochemistry. (2000). A luminescence-based test for determining ornithine decarboxylase activity. [Link]

-

PubMed. (1997). Use of 4-fluoro-L-ornithine to monitor metabolic flux through the polyamine biosynthetic pathway. [Link]

-

PubMed. (1997). Stereospecificity of thermostable ornithine 5-aminotransferase for the hydrogen transfer in the L- and D-ornithine transamination. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for D-Ornithine (HMDB0003374). [Link]

-

National Institutes of Health. (2012). Measuring In Vivo Ureagenesis With Stable Isotopes. [Link]

-

Kyoto University Research Information Repository. (1997). Stereospecificity of Thermostable Ornithine 5-Aminotransferase for the Hydrogen Transfer in the L- and D-Ornithine Transamination. [Link]

-

VUMIE. Ornithine decarboxylase test. [Link]

-

PubMed. (2021). Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis. [Link]

-

PubMed. (2005). Ornithine: the overlooked molecule in the regulation of polyamine metabolism. [Link]

-

PubMed. (2001). Intracellular sources of ornithine for polyamine synthesis in endothelial cells. [Link]

-

USDA Forest Service. (2014). Ornithine: at the crossroads of multiple paths to amino acids and polyamines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ornithine Derivatives in Medicinal Chemistry: Synthesis and Applications. [Link]

-

ACS Publications. (2019). Crystal Structure of d-Ornithine/d-Lysine Decarboxylase, a Stereoinverting Decarboxylase: Implications for Substrate Specificity and Stereospecificity of Fold III Decarboxylases. [Link]

-

PubMed. (2017). Ornithine and its role in metabolic diseases: An appraisal. [Link]

-

Medium. (2024). Exploring this compound Monohydrochloride: Properties and Applications. [Link]

-

Bartleby.com. Urea Cycle Lab. [Link]

-

BYJU'S. Steps of the Urea Cycle. [Link]

-

PubMed Central. (2014). Randomised controlled trial of the effects of L-ornithine on stress markers and sleep quality in healthy workers. [Link]

-

ResearchGate. (2017). Ornithine and its role in metabolic diseases: An appraisal. [Link]

-

National Institutes of Health. (2024). Effects of L-Ornithine-L-Aspartate on Angiogenesis and Perfusion in Subacute Hind Limb Ischemia: Preliminary Study. [Link]

-

PubChem. 2,5-Diaminopentanoic Acid. [Link]

-

JoVE. (2019). Video: Urea Cycle. [Link]

-

Microbe Notes. (2023). Urea Cycle: Functions, Steps, Products, Regulation, Disorders. [Link]

Sources

- 1. fs.usda.gov [fs.usda.gov]

- 2. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. grokipedia.com [grokipedia.com]

- 5. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereospecificity of thermostable ornithine 5-aminotransferase for the hydrogen transfer in the L- and D-ornithine transamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 10. Video: Urea Cycle [jove.com]

- 11. byjus.com [byjus.com]

- 12. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 13. Urea cycle - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 16. microbenotes.com [microbenotes.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 19. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A luminescence-based test for determining ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. medipol.edu.tr [medipol.edu.tr]

- 26. Intracellular sources of ornithine for polyamine synthesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties and Stability of DL-Ornithine in Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of DL-Ornithine and its stability profile in solution. As a non-proteinogenic amino acid with significant roles in various metabolic pathways, a thorough understanding of its characteristics is paramount for researchers, scientists, and professionals in drug development. This document delves into the structural attributes, solubility, and ionization behavior of this compound. Furthermore, it explores the critical factors influencing its stability in aqueous environments, including pH, temperature, and light exposure, and discusses potential degradation pathways. Methodologies for assessing the stability of this compound are also presented, offering a practical framework for its application in research and pharmaceutical development.

Introduction to this compound: A Molecule of Metabolic Significance

This compound is a racemic mixture of the D- and L-isomers of ornithine, a non-proteinogenic α,δ-diamino acid.[1] While not incorporated into proteins during translation, ornithine is a pivotal intermediate in numerous metabolic processes, most notably the urea cycle, where it plays a crucial role in the detoxification of ammonia.[2][3][4] Its L-isomer is also a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.[4] Given its biological importance, this compound and its derivatives are of significant interest in pharmaceutical research and development for various therapeutic applications. A comprehensive understanding of its physicochemical properties and stability is therefore essential for formulation development, analytical method validation, and ensuring product quality and efficacy.

Core Physicochemical Properties of this compound

The behavior of this compound in both solid and solution states is dictated by its fundamental physicochemical properties. These characteristics are critical for its handling, formulation, and analytical characterization.

Molecular Structure and General Properties

This compound is a chiral molecule existing as a racemic mixture of D- and L-enantiomers. Its structure consists of a five-carbon chain with amino groups at the α and δ positions and a carboxylic acid group at the α-position.[1]

Molecular Structure of Ornithine

Caption: Chemical structure of Ornithine.

The presence of two amino groups and one carboxyl group confers its amphoteric nature, allowing it to act as both an acid and a base.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its common salt form, this compound monohydrochloride.

| Property | Value | Reference(s) |

| Chemical Formula | C₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Appearance | White crystalline powder | [5] |

| Melting Point | ~233 °C (decomposes) (monohydrochloride) | |

| Solubility | Freely soluble in water, soluble in alcohol, sparingly soluble in ether. | [] |

| pKa Values (L-Ornithine) | pK₁ (α-COOH): 1.94pK₂ (α-NH₃⁺): 8.65pK₃ (δ-NH₃⁺): 10.76 | |

| pKa Values (Ornithine) | pK₁: 1.71pK₂: 8.69pK₃: 10.76 | |

| Isoelectric Point (pI) (L-Ornithine) | 9.71 |

Note: pKa values for the DL-racemic mixture are expected to be identical to the individual enantiomers. The slight variations in reported pKa values may be attributed to different experimental conditions.

Stability of this compound in Solution: A Multifactorial Perspective

The stability of this compound in solution is a critical parameter for its use in research and pharmaceutical formulations. Its degradation is influenced by several factors, primarily pH, temperature, and exposure to light. Understanding these factors is key to predicting its shelf-life and ensuring the integrity of solutions containing this amino acid.

Influence of pH

As an amino acid with two basic amino groups and one acidic carboxyl group, the net charge and reactivity of this compound are highly dependent on the pH of the solution.

-

Acidic Conditions (Low pH): In strongly acidic solutions, both amino groups and the carboxyl group are protonated, resulting in a net positive charge. While generally stable against hydrolysis, extreme acidic conditions coupled with high temperatures can promote decarboxylation.

-

Neutral Conditions (Physiological pH): Around neutral pH, the carboxyl group is deprotonated (-COO⁻) and both amino groups are protonated (-NH₃⁺), forming a zwitterion with a net positive charge. L-Ornithine exhibits considerable stability at physiological pH (~7.4).[4]

-

Alkaline Conditions (High pH): In basic solutions, the amino groups begin to deprotonate, leading to a neutral or net negative charge at very high pH. Extreme alkaline conditions can lead to degradation, potentially through deamination or other base-catalyzed reactions.

Effect of Temperature

Temperature is a significant accelerant for the degradation of this compound. Elevated temperatures can provide the activation energy required for various degradation reactions. Prolonged exposure to high temperatures can lead to decarboxylation, deamination, and other complex degradation pathways. For long-term storage of this compound solutions, refrigeration (2-8 °C) or freezing is recommended to minimize thermal degradation.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of amino acids. While ornithine itself does not have a strong chromophore to absorb UV light, photosensitizers present in a formulation can initiate degradation. Photolytic degradation can proceed through various mechanisms, including photo-oxidation and the formation of reactive oxygen species (ROS), which can then react with the ornithine molecule. To ensure the stability of this compound solutions, they should be protected from light by using amber-colored containers or by storing them in the dark.

Potential Degradation Pathways and Products

The degradation of this compound in solution can proceed through several chemical pathways, leading to the formation of various degradation products. The specific pathway and products formed are dependent on the stress conditions applied.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways of this compound under various stress conditions.

Hydrolytic Degradation

Under harsh hydrolytic conditions (extreme pH and elevated temperature), this compound can undergo:

-

Decarboxylation: Loss of the carboxyl group as carbon dioxide, potentially leading to the formation of putrescine.

-

Deamination: Removal of one or both amino groups, which can result in the formation of keto acids and ammonia.

-

Intramolecular Cyclization: The δ-amino group can potentially react with the α-carbon, especially after deamination at the α-position, to form cyclic structures like proline or piperidine derivatives, although this is less common under simple hydrolytic stress.

Oxidative Degradation

In the presence of oxidizing agents such as hydrogen peroxide or dissolved oxygen, especially when catalyzed by metal ions, this compound is susceptible to oxidative degradation. The primary sites of oxidation are the amino groups and the carbon backbone. This can lead to:

-

Oxidative Deamination: Conversion of the amino groups to imines, which then hydrolyze to form keto acids and ammonia.

-

Formation of Aldehydes and Carboxylic Acids: Oxidation of the carbon chain can lead to chain cleavage and the formation of smaller aldehydes and carboxylic acids.

Photodegradation

The mechanisms of photodegradation can be complex and may involve:

-

Photo-oxidation: In the presence of oxygen and photosensitizers, singlet oxygen can be generated, which can react with the ornithine molecule.

-

Free Radical Reactions: UV light can lead to the formation of free radicals, which can initiate a cascade of reactions, resulting in a variety of degradation products.

The exact structures of all potential degradation products would need to be elucidated through detailed forced degradation studies coupled with advanced analytical techniques like mass spectrometry.

Methodologies for Stability Assessment

To rigorously assess the stability of this compound in solution, a systematic approach involving forced degradation studies and the use of stability-indicating analytical methods is essential.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of stability assessment.[7] They involve subjecting the this compound solution to a range of harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and establishing the degradation pathways.

Workflow for Forced Degradation Studies of this compound

Caption: A typical workflow for conducting forced degradation studies on this compound solutions.

Experimental Protocol for a Typical Forced Degradation Study:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a set time.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) in a controlled environment.

-

Photodegradation: Expose the stock solution to a controlled source of UV and/or visible light for a specified duration. A control sample should be kept in the dark.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating analytical method.

Stability-Indicating Analytical Methods

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient (this compound) and concurrently measure its degradation products without interference.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with reverse-phase columns, is a powerful technique for separating this compound from its degradation products. Derivatization of the amino groups is often required to enhance UV detection or fluorescence.

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in confirming the structures of the degradants.

-

Other Techniques: Other methods such as thin-layer chromatography (TLC), capillary electrophoresis (CE), and nuclear magnetic resonance (NMR) spectroscopy can also be employed for the analysis and characterization of this compound and its degradation products.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties and stability of this compound in solution. Its amphoteric nature, solubility profile, and susceptibility to degradation under various stress conditions are critical considerations for its application in research and pharmaceutical development. A thorough understanding of these characteristics, coupled with robust stability assessment methodologies, is essential for ensuring the quality, safety, and efficacy of products containing this compound. The information presented herein serves as a valuable resource for scientists and researchers working with this important amino acid.

References

-

Ornithine. (n.d.). In DrugBank Online. Retrieved from [Link]

-

Wikipedia contributors. (2024, May 22). Ornithine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

FooDB. (2019, November 26). Showing Compound Ornithine (FDB003654). Retrieved from [Link]

-

PubChem. (n.d.). L-(-)-Ornithine. Retrieved from [Link]

-

DrugBank. (n.d.). This compound, monohydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Diaminopentanoic Acid. Retrieved from [Link]

- Jackson, A. A., et al. (2015). Structural basis of Ornithine Decarboxylase inactivation and accelerated degradation by polyamine sensor Antizyme1. Scientific Reports, 5, 14770.

- Wu, H., & Min, J. (2017). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. PLoS One, 12(9), e0185334.

- Umashankar, V., et al. (2017). Ornithine and its role in metabolic diseases: An appraisal. Biomedicine & Pharmacotherapy, 86, 47-53.

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

- Verduin, J., den Uijl, M. J., Peters, R. J. B., & van Bommel, M. R. (2020). Photodegradation Products and their Analysis in Food. Journal of Food Science and Nutrition, 6(3), 067.

- Szymański, P., Markuszewski, M. J., & Kaliszan, R. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

Verduin, J., den Uijl, M. J., Peters, R. J. B., & van Bommel, M. R. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. Retrieved from [Link]

Sources

- 1. 2,5-Diaminopentanoic Acid | C5H12N2O2 | CID 389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Ornithine (FDB003654) - FooDB [foodb.ca]

- 3. Ornithine - Wikipedia [en.wikipedia.org]

- 4. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 5. This compound hydrochloride | C5H13ClN2O2 | CID 71598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Biological functions of D-ornithine versus L-ornithine

An In-depth Technical Guide to the Biological Functions of D-Ornithine Versus L-Ornithine

For Researchers, Scientists, and Drug Development Professionals

Chirality is a fundamental principle in pharmacology and biochemistry, where the spatial arrangement of atoms in a molecule can dictate its biological activity. Ornithine, a non-proteinogenic amino acid, exists as two stereoisomers, D-ornithine and L-ornithine. While L-ornithine is a well-characterized intermediate in crucial metabolic pathways, the biological significance of D-ornithine is less understood but of growing interest. This technical guide provides a comprehensive analysis of the distinct biological functions of D- and L-ornithine, exploring their metabolic fates, enzymatic interactions, and physiological roles. We will delve into the stereospecificity of key enzymes, compare their metabolic pathways, and present experimental methodologies for their differentiation and study. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and leverage the unique properties of these ornithine isomers.

The Principle of Chirality: A Brief Introduction

In the realm of molecular biology, the three-dimensional structure of a molecule is paramount to its function. Chirality, or "handedness," refers to a geometric property of some molecules where a molecule and its mirror image are non-superimposable. These mirror-image isomers are known as enantiomers. D- and L-ornithine are enantiomers, and this seemingly subtle difference in their spatial configuration leads to profoundly different interactions with the chiral environment of biological systems, such as enzyme active sites.

L-Ornithine: A Central Player in Mammalian Metabolism

L-ornithine is the biologically predominant form of ornithine and plays a critical role in several essential metabolic processes.[] It is not incorporated into proteins during translation but serves as a key intermediate in the urea cycle and as a precursor for the synthesis of polyamines.[2]

The Urea Cycle: Detoxification of Ammonia

The primary and most well-known function of L-ornithine is its indispensable role in the urea cycle, which primarily occurs in the liver.[3][4] This cycle is the body's main pathway for converting highly toxic ammonia, a byproduct of amino acid catabolism, into the much less toxic urea, which is then excreted by the kidneys.[2][3][4]

L-ornithine acts as a carrier molecule within this cycle. The process begins with the enzyme ornithine transcarbamylase (OTC) catalyzing the reaction between L-ornithine and carbamoyl phosphate to produce L-citrulline.[2][3][5] The cycle proceeds through a series of reactions, ultimately regenerating L-ornithine and producing urea.[2] The continuous regeneration of L-ornithine is crucial for the cycle's efficiency in preventing the toxic buildup of ammonia.[2][3]

Caption: The Urea Cycle showcasing L-ornithine's role.

Polyamine Biosynthesis: Regulators of Cell Growth and Proliferation

Beyond the urea cycle, L-ornithine is a direct precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine.[3][6] These small, positively charged molecules are essential for a variety of cellular processes, including cell division, DNA stabilization, and protein synthesis.[3]

The first and rate-limiting step in polyamine synthesis is the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC).[3][7] The high demand for polyamines in rapidly proliferating cells, such as in tissue repair and cancer, underscores the importance of L-ornithine in these processes.[8]

Caption: L-ornithine as a precursor in polyamine synthesis.

Other Metabolic Roles and Therapeutic Uses of L-Ornithine

-

Precursor for Other Amino Acids: L-ornithine can be converted to other amino acids, such as proline and glutamate, further integrating it into central metabolic pathways.[4][6]

-

Wound Healing and Immune Function: Through its role in collagen synthesis (via proline) and polyamine production, L-ornithine is believed to support wound healing and immune function.[4][9][10]

-

Athletic Performance: L-ornithine supplementation is often used by athletes to potentially reduce fatigue and improve performance by increasing the efficiency of energy consumption and promoting ammonia excretion.[2][9]

-

Hepatic Encephalopathy Treatment: L-ornithine L-aspartate (LOLA) is used therapeutically to reduce high blood ammonia levels in patients with liver disease, such as cirrhosis and hepatic encephalopathy.[9][11][12]

D-Ornithine: An Enantiomer with Emerging Significance

In contrast to its L-isoform, D-ornithine is not commonly found in proteins and its biological roles in mammals are less defined.[] However, D-amino acids are present in humans and are known to have biological functions.[13]

Metabolism of D-Ornithine

The primary metabolic pathway for D-ornithine in mammals involves the enzyme D-amino acid oxidase (DAAO).[13][14] This enzyme catalyzes the deamination of D-amino acids. In the case of D-ornithine, DAAO converts it to 5-amino-2-oxopentanoic acid.[14] This pathway represents a key difference in the metabolic fate of D-ornithine compared to L-ornithine.

Sources

- 2. Ornithine - Wikipedia [en.wikipedia.org]

- 3. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 4. xtendlife.co [xtendlife.co]

- 5. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 6. fs.usda.gov [fs.usda.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ornithine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 10. [Physiological functions of L-ornithine and L-aspartate in the body and the efficacy of administration of L-ornithine-L-aspartate in conditions of relative deficiency] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-Ornithine L-Aspartate – Uses, Benefits, Side Effects, And Medicines [zeelabpharmacy.com]

- 12. L Ornithine L Aspartate: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 13. PathWhiz [smpdb.ca]

- 14. hmdb.ca [hmdb.ca]

A Technical Guide to the Utilization of DL-Ornithine in Non-Ribosomal Peptide Synthesis

Executive Summary

Non-ribosomal peptides (NRPs) represent a cornerstone of natural product discovery, yielding a vast array of compounds with critical therapeutic applications, including antibiotics, immunosuppressants, and cytostatics.[1][2] The biosynthesis of these complex molecules is orchestrated by large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs).[3][4] A key feature of NRPs is their frequent incorporation of non-proteinogenic amino acids, such as ornithine, which can exist in either the L- or D-stereoisomeric form.[2][5] This guide provides an in-depth technical exploration of the use of racemic DL-ornithine as a precursor in NRPS-mediated synthesis. We will dissect the enzymatic machinery, stereochemical considerations, and practical experimental workflows relevant to researchers in drug development and synthetic biology. The focus is on providing both the theoretical underpinnings and actionable protocols to harness the potential of ornithine-containing NRPs.

Introduction to Non-Ribosomal Peptide Synthesis (NRPS)

Unlike ribosomal protein synthesis, which is templated by mRNA, NRPSs are massive enzymatic assembly lines that activate, modify, and link amino acid monomers in a specific sequence.[1] The fundamental unit of an NRPS is the module, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain.[3][6][7]

A minimal elongation module consists of three core domains:

-

Adenylation (A) Domain: This domain acts as the "gatekeeper" of the module.[8][9] It selects a specific amino acid from the cellular pool, activates it to an aminoacyl-adenylate using ATP, and transfers it to the adjacent thiolation domain.[10][11]

-

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): This domain covalently tethers the activated amino acid via a 4'-phosphopantetheine (Ppant) prosthetic group.[6][10] The flexible Ppant arm then shuttles the substrate to other catalytic domains.

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid on its own module's T-domain (the acceptor) and the nascent peptide chain attached to the T-domain of the preceding module (the donor).[4][6]

The modular nature of NRPSs and the diversity of monomers they can incorporate, including D-amino acids and non-proteinogenic amino acids like ornithine, are responsible for the immense structural variety of NRPs.[1][2][7]

The Significance of Ornithine in Non-Ribosomal Peptides

Ornithine, a non-proteinogenic amino acid, is a key component of numerous bioactive NRPs.[5][12] For instance, it is found in the cyclic lipopeptide antibiotic daptomycin and the antibacterial decapeptide tyrocidine.[7][13] The presence of ornithine is often crucial for the peptide's biological activity, contributing to its overall structure, charge, and interaction with its molecular target.

The incorporation of ornithine can also serve as a branching point for further modifications. The delta-amino group of the ornithine side chain can be acylated or used to form cyclic structures, further expanding the chemical diversity of the final product.

The Stereochemical Challenge: Incorporating D-Ornithine

The stereochemistry of amino acids is critical for the three-dimensional structure and function of peptides. The inclusion of D-amino acids in NRPs, for example, can confer resistance to proteolysis.[5] NRPSs have evolved two primary mechanisms to incorporate D-amino acids:

-

Epimerization (E) Domains: These specialized domains are integrated within an NRPS module and act on the L-amino acid after it has been tethered to the T-domain, converting it to its D-enantiomer.[10]

-

External Racemases and Stereospecific A-Domains: In some cases, a standalone racemase enzyme generates a racemic mixture of an amino acid in the cellular environment.[14] The NRPS A-domain then specifically selects the D-enantiomer for activation and incorporation. An example is the D-alanine in cyclosporin A, which is generated by an external L-Ala racemase.[7][14]

This guide focuses on the scenario where a racemic mixture of this compound is supplied as a precursor, exploring how the NRPS machinery handles this input.

This compound as a Precursor: A Technical Deep Dive

When an NRPS system is presented with a racemic mixture of this compound, the outcome depends critically on the stereospecificity of the A-domain and the presence or absence of an E-domain within the corresponding module.

Adenylation Domain Stereospecificity

The A-domain's binding pocket determines its substrate specificity. The residues lining this pocket form a "non-ribosomal code" that dictates which amino acid is selected.[15][16] Most A-domains are highly specific for one enantiomer (typically the L-form).

-

Scenario A: L-specific A-Domain: If an ornithine-activating A-domain is strictly L-specific, it will only activate and load L-ornithine onto the T-domain. The D-ornithine present in the racemic mixture will not be utilized and may act as a competitive inhibitor, potentially reducing the overall yield of the desired peptide.

-

Scenario B: D-specific A-Domain: While less common for initiation, some A-domains are specific for D-amino acids. In this case, only D-ornithine from the racemic mixture would be incorporated.

-

Scenario C: Relaxed Specificity: Some A-domains exhibit relaxed stereospecificity and can activate both L- and D-enantiomers, although often with different efficiencies. This would lead to a mixture of peptide products with L- or D-ornithine at the corresponding position.

Interplay with Epimerization (E) Domains

If the ornithine-incorporating module also contains an E-domain, the system is designed to produce a D-ornithine-containing peptide from an L-ornithine precursor.

-

The L-specific A-domain activates L-ornithine and tethers it to the T-domain.

-

The E-domain then isomerizes the T-domain-bound L-ornithine to D-ornithine.

-

The subsequent C-domain, which is typically a DCL type, specifically catalyzes peptide bond formation with the newly formed D-amino acid.[14]

In this configuration, supplying this compound would be inefficient, as the D-ornithine in the mixture cannot be utilized by the L-specific A-domain.

The Role of External Ornithine Racemase

An alternative strategy for producing D-ornithine-containing peptides involves an external, PLP-dependent ornithine racemase.[17][18] This enzyme interconverts L- and D-ornithine.[18] In a biosynthetic context, this racemase could work in concert with a D-ornithine specific A-domain. From a practical, in vitro perspective, ornithine racemase can be used to generate the D-ornithine substrate from the more common L-ornithine.

Diagram 1: Pathways for D-Ornithine Incorporation in NRPS

Sources

- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Assembly-Line Enzymology of Nonribosomal Peptide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diversity of Monomers in Nonribosomal Peptides: towards the Prediction of Origin and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonribosomal Peptides for Iron Acquisition: pyochelin biosynthesis as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and Noncanonical Chemistry of Nonribosomal Peptide Biosynthetic Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. InterPro [ebi.ac.uk]

- 12. lifetein.com [lifetein.com]

- 13. Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. users.cs.duke.edu [users.cs.duke.edu]

- 16. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Purification and properties of ornithine racemase from Clostridium sticklandii - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the enantioselectivity of ornithine-dependent enzymes